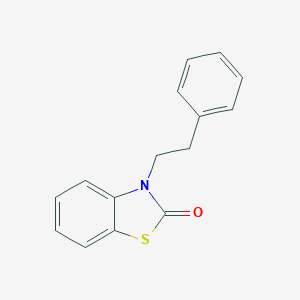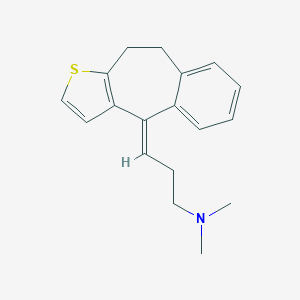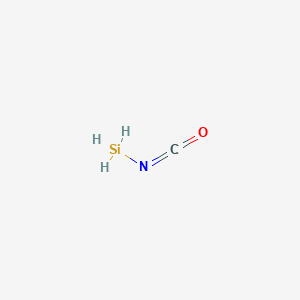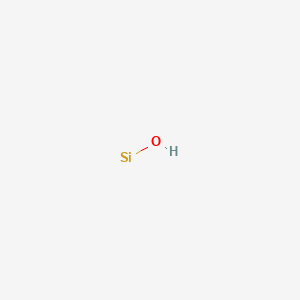![molecular formula C24H21N3O4 B228228 (4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B228228.png)
(4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one is a synthetic compound belonging to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
作用機序
The mechanism of action of ((4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one is not fully understood. However, it is believed to act by inhibiting specific enzymes or signaling pathways involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
((4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, induce apoptosis in cancer cells, inhibit bacterial and viral growth, and modulate the immune response. Additionally, it has been shown to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of ((4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one is its versatility in scientific research. It can be used in a wide range of applications, from basic research to drug discovery. Additionally, it is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one of the main limitations of ((4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one is its potential toxicity. It has been shown to exhibit cytotoxic effects in some cell lines, and its long-term effects on human health are not fully understood.
将来の方向性
There are many potential future directions for the use of ((4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one in scientific research. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Additionally, it may have applications in the development of new fluorescent probes and chiral selectors. Further research is needed to fully understand the mechanism of action and potential toxicity of ((4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one, as well as its potential applications in various fields of scientific research.
Conclusion:
In conclusion, ((4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one is a synthetic compound with a wide range of potential applications in scientific research. Its synthesis method has been optimized to improve the yield and purity of the final product. It exhibits a wide range of biological activities and has potential as a therapeutic agent for various diseases. However, its potential toxicity and long-term effects on human health require further investigation. Overall, ((4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one holds great promise for the future of scientific research.
合成法
The synthesis of ((4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one involves the condensation of 7-methoxy-2-morpholin-4-ylquinoline-3-carbaldehyde and 2-phenyl-4H-1,3-oxazin-5-one in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthetic route has been optimized to improve the yield and purity of the final product.
科学的研究の応用
((4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. Additionally, it has been used as a fluorescent probe for the detection of metal ions and as a chiral selector in chromatography.
特性
分子式 |
C24H21N3O4 |
|---|---|
分子量 |
415.4 g/mol |
IUPAC名 |
(4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C24H21N3O4/c1-29-19-8-7-17-13-18(22(25-20(17)15-19)27-9-11-30-12-10-27)14-21-24(28)31-23(26-21)16-5-3-2-4-6-16/h2-8,13-15H,9-12H2,1H3/b21-14+ |
InChIキー |
IWIXDONBQGNBAO-KGENOOAVSA-N |
異性体SMILES |
COC1=CC2=NC(=C(C=C2C=C1)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4)N5CCOCC5 |
SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C=C3C(=O)OC(=N3)C4=CC=CC=C4)N5CCOCC5 |
正規SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C=C3C(=O)OC(=N3)C4=CC=CC=C4)N5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Bromotricyclo[4.3.1.13,8]undecane](/img/structure/B228168.png)




![Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B228229.png)


acetate](/img/structure/B228245.png)
![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B228247.png)

